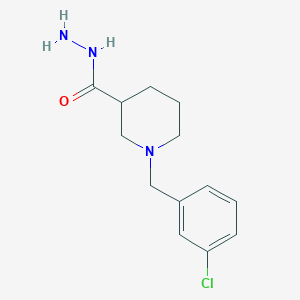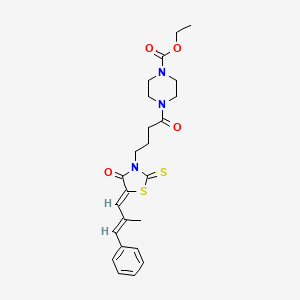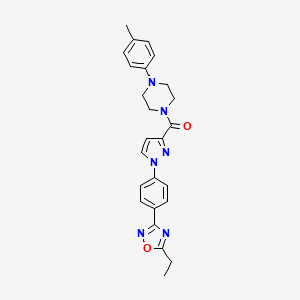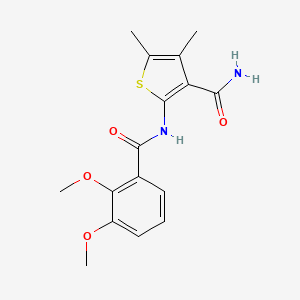
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a novel thiophene derivative. Thiophene derivatives are known for their wide range of biological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety properties. These compounds are synthesized through a series of reactions starting from simpler thiophene carboxamides and are further modified with various organic reagents to achieve the desired functional groups and properties .
Synthesis Analysis
The synthesis of thiophene derivatives typically involves multiple steps, starting from basic thiophene carboxamides. For instance, the synthesis of a series of novel thiophene derivatives was reported, where the initial reactions involved 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents . The synthesis process is carefully designed to ensure the introduction of specific substituents that confer the desired biological activities to the final compounds.
Molecular Structure Analysis
The molecular structures of the synthesized thiophene derivatives are confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), Mass Spectrometry (MS), and elemental analysis. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the thiophene core .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions during their synthesis. These reactions are tailored to introduce specific functional groups that are essential for the biological activity of the compounds. For example, the synthesis of substituted thiophene derivatives may involve condensation reactions, hydrolysis, and reactions with sodium azide in Tetrahydrofuran (THF) . The choice of reagents and reaction conditions is critical to achieving the desired chemical structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as their lethal dose (LD50), are determined through acute toxicity assays. These properties are important for understanding the safety profile of the compounds. The synthesized thiophene derivatives are also screened for their pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects, and are compared with standard drugs like procaine amide, lidocaine, diazepam, and buspirone . The detailed pharmacological activities provide insights into the potential therapeutic applications of these compounds.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis and characterization of derivatives related to thiophene carboxamides, focusing on their antimicrobial properties. Their study on the synthesis, characterization, and docking studies of thiophene-2-carboxamides provides insights into the chemical's potential biomedical applications, including antimicrobial effects, which could be related to the structure of 2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide. The antimicrobial evaluation of these compounds suggests potential applications in the development of new antimicrobial agents. Read more.
Inhibitor Design Against Trypanosomal Diseases
Calenbergh, Eeckhout, Herdewijn, et al. (1994) synthesized a series of 2'-benzamido-2'-deoxyadenosine analogues, including thiophene carboxamide derivatives, aimed at treating sleeping sickness. Their work highlights the compound's role as a selective inhibitor for glyceraldehyde 3-phosphate dehydrogenase in parasites, showcasing a novel approach towards targeting trypanosomal diseases. The structural analysis and design principles could be applicable to the study of this compound for similar or related applications. Read more.
Development of Antimycobacterial Compounds
Nallangi, Samala, Sridevi, Yogeeswari, and Sriram (2014) discussed the synthesis of tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides, derived from modifications of known antimycobacterial molecules. Their work emphasizes the structural modification strategies to enhance activity against Mycobacterium tuberculosis. This research demonstrates how derivatives of thiophene carboxamides, similar in structure to this compound, can be leveraged for the development of novel antimycobacterial agents. Read more.
Propriétés
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(12(8)14(17)19)18-15(20)10-6-5-7-11(21-3)13(10)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJAPVNIHSXRBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

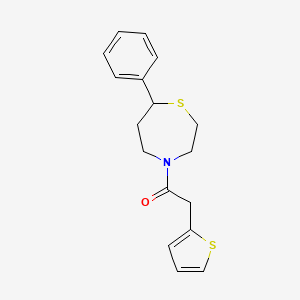
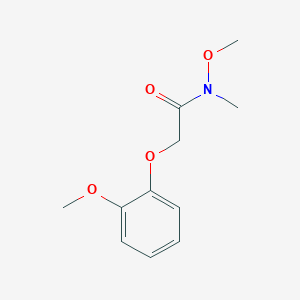
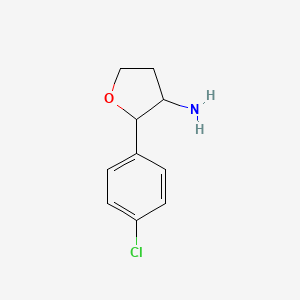
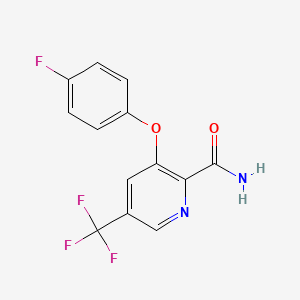
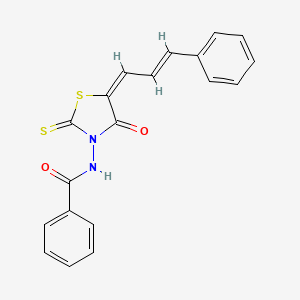
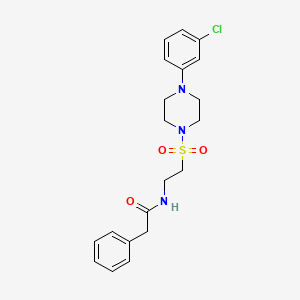
![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)
![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)


![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)
